3-[(3-Bromo-4-methylphenyl)methoxy]azetidine
Description
3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is a four-membered azetidine ring derivative functionalized with a 3-bromo-4-methylbenzyl ether group. This compound is synthesized via alkylation reactions of azetidinols with benzyl bromides, as demonstrated in studies optimizing yields under Brønsted acid catalysis . The bromine and methyl substituents on the phenyl ring enhance its utility as a synthetic intermediate for cross-coupling reactions and pharmacophore modification .
Properties
IUPAC Name |
3-[(3-bromo-4-methylphenyl)methoxy]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-9(4-11(8)12)7-14-10-5-13-6-10/h2-4,10,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDYZSKRCVGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC2CNC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine typically involves the reaction of 3-bromo-4-methylphenol with azetidine derivatives. One common method is the nucleophilic substitution reaction where the phenol group reacts with azetidine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromo-4-methylphenyl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed Suzuki–Miyaura coupling reactions are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various arylated derivatives .
Scientific Research Applications
Applications in Scientific Research
-
Synthetic Chemistry:
- Building Block: 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives.
-
Biological Research:
- Cytotoxic and Antibacterial Properties: Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines and antibacterial activity against various pathogens. Its unique structure allows it to interact with biological targets, potentially inhibiting specific enzymes or receptors .
-
Medicinal Chemistry:
- Drug Development: The compound is being explored for its potential use in drug development due to its structural features that may enhance binding affinity to biological targets. Research suggests that modifications to the azetidine ring can lead to compounds with improved pharmacological profiles .
- Material Science:
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of various azetidine derivatives, including 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted to evaluate the cytotoxic effects of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine on different cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine substituent may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Varying Halogen Substituents
Substitution patterns on the benzyl group significantly influence reactivity and biological activity. For instance:
- 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine (CAS 1344239-88-8) replaces the methyl group with fluorine, reducing steric bulk but increasing electronegativity. Its molecular weight (260.10 g/mol) is comparable to the target compound, but the fluorine atom may alter metabolic stability .
Table 1: Physical Properties of Halogen-Substituted Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine | C₁₁H₁₄BrNO | 264.14 | Not provided | Br, CH₃ |
| 3-[(4-Bromo-2-fluorophenyl)methoxy]azetidine | C₁₀H₁₁BrFNO | 260.10 | 1344239-88-8 | Br, F |
| 3-(4-Chlorophenoxy)azetidine hydrochloride | C₉H₁₁Cl₂NO | 220.10 | 1019616-06-8 | Cl |
Influence of Ring Size: Azetidine vs. Pyrrolidine
The four-membered azetidine ring confers distinct advantages over five-membered pyrrolidines. In α4β2-nAChR binding studies, azetidine 13 (EC₅₀ = 43 nM) exhibited 2–3-fold higher potency than its pyrrolidine analog compound 18 (EC₅₀ > 100 nM). The smaller ring size enhances receptor fit and reduces conformational flexibility, improving binding affinity .
Substituent Position and Regiochemistry
Regiochemical outcomes in azetidine derivatives are critical. For example:
- Brominated pyrazole-azetidine hybrids (e.g., 4k) form regioisomers depending on the pyrazole substitution pattern. The 5′-H pyrazole proton in 4l shows NOE correlations with azetidine protons, confirming regioselective synthesis .
- Methoxy substituents, as in compound 24 , reduce functional activity by 2–3-fold compared to brominated analogs, likely due to decreased electron-withdrawing effects .
Biological Activity
3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is a compound characterized by the presence of an azetidine ring and a substituted aromatic moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is C12H14BrN, with a molecular weight of 256.15 g/mol. The compound features:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Bromo and Methyl Substituents : These groups on the phenyl ring enhance the compound's reactivity and biological interactions.
The biological activity of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine is attributed to its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The bromine substituent may enhance binding affinity due to its electronegative nature, influencing the compound's pharmacodynamics.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, affecting cellular signaling pathways.
Biological Activity Studies
Research has indicated several potential biological activities for 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine:
- Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives exhibit antibacterial properties. Compounds structurally similar to 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine have shown activity against Gram-positive bacteria, including resistant strains such as MRSA.
- Cytotoxicity : The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro assays indicate that it may induce apoptosis in specific cancer cells, although detailed IC50 values are yet to be established .
- Anti-inflammatory Effects : Some azetidine derivatives have demonstrated potential anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory disorders .
Comparative Analysis
To understand the uniqueness of 3-[(3-Bromo-4-methylphenyl)methoxy]azetidine, a comparison with similar compounds can be insightful.
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 3-Bromo-4-methoxybenzaldehyde | Structure | Moderate antibacterial | Lacks azetidine ring |
| 4-Bromo-3-methylphenol | Structure | Antimicrobial | Different overall structure |
| 3-(3-Bromophenyl)methylazetidine | Structure | Cytotoxicity in cancer cells | Similar azetidine framework |
Case Studies
Several studies have focused on the synthesis and biological evaluation of azetidine derivatives:
- Synthesis and Anticancer Activity : A study demonstrated that azetidine derivatives could be synthesized via palladium-catalyzed reactions, yielding compounds with significant anticancer activity against various cell lines. The study emphasized the importance of substituents on the phenyl ring in modulating activity .
- Antibacterial Screening : Another research effort screened multiple azetidine compounds for antibacterial properties, revealing that certain substitutions led to enhanced efficacy against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
